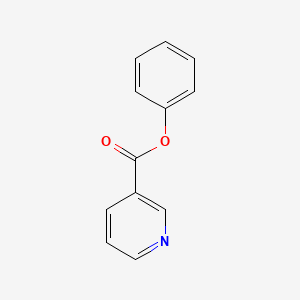

Phenyl nicotinate

Description

Overview of Nicotinic Acid Esters in Contemporary Chemical Science

Nicotinic acid esters are a class of organic compounds that feature the core structure of nicotinic acid connected to an alcohol or phenol (B47542) via an ester linkage. These compounds are significant in various fields of chemical research, including organic synthesis and medicinal chemistry. smolecule.com

In organic synthesis, nicotinic acid esters serve as versatile intermediates. The pyridine (B92270) ring within their structure can be modified, and the ester group can undergo various transformations, such as hydrolysis and nucleophilic substitution, to create a wide array of derivatives. smolecule.com For instance, they are used in the synthesis of more complex molecules, including pharmaceuticals and bioactive compounds. smolecule.comresearchgate.net The reactivity of the ester group allows for its efficient coupling with other molecules, facilitating the construction of intricate chemical architectures. smolecule.com

Furthermore, the chemical and physical properties of nicotinic acid esters, such as their stability and solubility, can be tuned by altering the alcohol or phenol component. ontosight.aitandfonline.com This adaptability makes them valuable in materials science for the development of new polymers and functional materials. smolecule.com Researchers have also explored their use in the formation of liquid crystalline complexes, where the nicotinate (B505614) group's properties contribute to the generation of specific mesophases. clockss.orgmdpi.com

Current Landscape and Research Significance of Phenyl Nicotinate

This compound (IUPAC name: phenyl pyridine-3-carboxylate) is a solid crystalline compound with a molecular formula of C12H9NO2. nih.govchemsrc.com Its structure, featuring a phenyl group attached to a nicotinic acid moiety through an ester bond, imparts specific physical and chemical properties that are of interest to researchers. ontosight.ai

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 199.20 g/mol | nih.gov |

| Melting Point | 70-72°C | chemsrc.com |

| Boiling Point | 186-188°C at 20mmHg | chemsrc.com |

| Exact Mass | 199.063328530 Da | nih.gov |

The research significance of this compound extends to several areas. It is investigated for its potential biological activities, drawing from the known properties of its constituent parts, nicotinic acid and phenol. ontosight.ai Nicotinic acid derivatives, in general, have been studied for their effects on lipid profiles, while phenolic compounds are recognized for their antioxidant potential. ontosight.ai

In the realm of materials science, this compound and its derivatives have been synthesized and studied for their liquid crystalline properties. clockss.org For example, a homologous series of phenyl 6-(4-alkoxyphenyl)nicotinates was synthesized and found to exhibit smectic A phase liquid crystalline behavior. clockss.org The synthesis involved a two-step process with high yields, highlighting its utility in creating novel materials. clockss.org

Furthermore, this compound serves as a reactant in various chemical syntheses. It can be used to generate more complex molecules, such as in the preparation of N-alkyl-nicotinamide ribosides, where a more reactive 2,3,5-tri-O-acetyl-β-phenyl nicotinate riboside is created as an intermediate. beilstein-journals.org

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features | Source |

|---|---|---|

| Infrared (IR) Spectroscopy | The IR spectrum of this compound shows characteristic absorption bands. For instance, in a KBr wafer, significant peaks can be observed. The carbonyl group (C=O) of the ester typically shows a strong absorption. | nih.gov |

| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound in CDCl₃, distinct signals for the aromatic protons on both the pyridine and phenyl rings are observed. For example, a signal at 9.22 ppm corresponds to the proton at the 2-position of the pyridine ring. | mdpi.com |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The ¹³C NMR spectrum reveals the different carbon environments. The spectrum would show signals for the carbonyl carbon, as well as the carbons of the two aromatic rings. | mdpi.com |

| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight. | nih.gov |

Foundational Discoveries and Evolution of this compound Research

The synthesis of nicotinic acid esters has been a subject of chemical research for a considerable time, with early methods involving the esterification of nicotinic acid with alcohols in the presence of an acid catalyst. google.comchemicalbook.com One of the early documented methods for preparing esters of nicotinic acid involved reacting nicotinic acid or its functional derivatives, such as nicotinic acid chloride hydrochloride, with a steroid containing hydroxyl groups. google.com This highlights the early interest in combining nicotinic acid with other biologically relevant molecules.

The evolution of research on this compound specifically has seen a shift from simple synthesis to more complex applications. Initially, the focus was on establishing efficient synthetic routes. google.com Over time, the research landscape has expanded to include the investigation of its physicochemical properties and its use as a building block in more advanced materials and compounds.

A significant area of evolution has been in the synthesis of derivatives of this compound for applications in liquid crystals. clockss.org Research has demonstrated the synthesis of homologous series of phenyl 6-(4-alkoxyphenyl)nicotinates, which are prepared through a multi-step process involving Grignard reagents and oxidation. clockss.org This work showcases the progression from fundamental synthesis to the creation of functional materials with specific properties.

More recently, research has also touched upon the use of this compound derivatives in the context of supramolecular chemistry. For example, 4-(4-(hexyloxyphenylimino)methyl) this compound has been used as a proton acceptor to form hydrogen-bonded liquid crystalline complexes. mdpi.comresearchgate.net This demonstrates the ongoing evolution of this compound research, moving into the realm of self-assembling molecular systems.

Structure

3D Structure

Properties

IUPAC Name |

phenyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(10-5-4-8-13-9-10)15-11-6-2-1-3-7-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJPOSAIULNDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3063045 | |

| Record name | Phenyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3468-53-9 | |

| Record name | Phenyl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3468-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl nicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003468539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRD2L6RM16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Phenyl Nicotinate and Its Derivatives

Esterification Pathways for Phenyl Nicotinate (B505614) Synthesis

The formation of the ester bond is a central step in synthesizing phenyl nicotinate. This can be achieved through classical approaches or more modern, advanced strategies.

Classical Reaction Protocols for Nicotinate Esterification

Classical esterification methods typically involve the reaction of a carboxylic acid (nicotinic acid) with an alcohol (phenol) in the presence of an acid catalyst. The Fischer-Speier esterification is a well-known example of this protocol, utilizing strong acid catalysts like sulfuric acid or p-toluenesulfonic acid, often with an excess of the alcohol or in non-polar solvents to drive the reaction towards product formation by removing water google.com. Another classical approach involves the reaction of carboxylic acid chlorides (e.g., nicotinoyl chloride) with alcohols in the presence of a weak base, such as pyridine (B92270), which neutralizes the generated hydrochloric acid google.com. Transesterification, the reaction between an ester and an alcohol to form a different ester and alcohol, also represents a classical method, catalyzed by either acids or bases google.com.

For example, methyl nicotinate, a related nicotinate ester, has been synthesized by refluxing nicotinic acid with methanol (B129727) in the presence of concentrated sulfuric acid as a catalyst ajol.info. The reaction product is typically extracted into an organic solvent after neutralization ajol.info.

Advanced Synthetic Strategies for this compound Formation

More advanced strategies for esterification, including those potentially applicable to this compound, focus on milder conditions, improved selectivity, and efficiency. Recent developments include transition-metal-catalyzed reactions and mechanically induced, solvent-free methods. For instance, palladium-catalyzed carbonylation of aryl chlorides has been described for the preparation of phenyl esters rsc.org. Nickel-catalyzed ester transfer reactions using this compound have also been developed, enabling the transfer of the phenyl ester moiety to aromatic halides under specific conditions, involving a nickel salt and a tailored ligand thieme-connect.com. This method highlights the potential of catalytic approaches for synthesizing or modifying this compound structures through ester transfer thieme-connect.com. Mechanically induced solvent-free esterification methods using catalysts like I₂/KH₂PO₂ or KI/P(OEt)₃ have also shown promise for ester synthesis at room temperature, including the formation of nicotinate esters rsc.org.

Design and Preparation of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives involves modifying the phenyl ring, the pyridine ring, or both, to create compounds with altered properties.

Rational Design Principles for Derivative Synthesis

Rational design in the synthesis of substituted this compound derivatives often involves considering the desired properties or biological activities of the target molecules. This can include modifying substituents on the phenyl ring or the pyridine ring to influence physicochemical properties, bioavailability, and potential interactions with biological targets . For example, the introduction of specific substituents at positions 2 and 4 of a phenyl ring attached to a nicotinate structure has been investigated to study their effect on anti-inflammatory potential researchgate.net. Rational design principles may also involve tethering different pharmacophores to the nicotinate structure to create hybrid molecules with enhanced activities semanticscholar.orgnih.gov. Computational tools, such as molecular docking, can be employed in rational design to predict binding modes with target proteins, aiding in the design of derivatives with specific biological profiles . Retrosynthetic analysis can also be used to devise optimal synthetic routes to designed derivatives .

Multi-component and Heterocyclic Ring Construction Approaches

Multi-component reactions (MCRs) offer efficient pathways to synthesize complex substituted pyridine and nicotinate derivatives in a single reaction vessel from three or more reactants tcichemicals.com. These reactions are advantageous as they typically generate minimal by-products tcichemicals.com. While the search results mention MCRs for synthesizing various substituted pyridines and heterocyclic compounds tcichemicals.comresearchgate.netacs.orgeurjchem.comrsc.org, direct examples specifically detailing the use of MCRs for constructing the this compound core with multiple substituents were not explicitly found. However, MCRs are a recognized strategy for building complex heterocyclic structures, including substituted pyridines, which could then be esterified to form nicotinate derivatives tcichemicals.comrsc.org.

Heterocyclic ring construction approaches are also relevant to the synthesis of substituted this compound derivatives, particularly when the derivatives involve fused ring systems or other heterocyclic moieties attached to the nicotinate core. Methods for constructing nitrogen-containing heterocycles, including pyridines, are well-established and can be applied to the synthesis of complex nicotinate derivatives rsc.orgrsc.orgmetu.edu.tr. For instance, intramolecular cyclization reactions have been used to synthesize pyridopyranone derivatives from nicotinic acid metu.edu.tr. Stille-type coupling reactions have been employed to synthesize 6-(pyrid-2-yl)nicotinates, demonstrating the utility of cross-coupling in constructing substituted nicotinates with additional heterocyclic rings acs.org.

Stereoselective Synthesis of this compound Analogs

Stereoselective synthesis aims to preferentially form one stereoisomer (enantiomer or diastereomer) over others msu.eduethz.ch. While the core this compound structure itself is achiral, stereoselective synthesis becomes relevant when preparing chiral analogs or derivatives that contain stereogenic centers. This is particularly important for compounds intended for biological applications, as different stereoisomers can exhibit different activities beilstein-journals.orgnih.gov.

Elucidation of Molecular Structures in Synthetic Studies

Confirming the molecular structure of synthesized this compound and its derivatives is a critical step in synthetic chemistry. A combination of spectroscopic techniques and elemental analysis is typically employed for this purpose. researchgate.netrsc.orgresearchgate.netmdpi.comresearchgate.netresearchgate.net

Spectroscopic Characterization (NMR, FT-IR, Mass Spectrometry)

Spectroscopic methods provide detailed information about the functional groups, bonding, and molecular weight of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H NMR and 13C NMR spectroscopy are widely used to determine the structure of this compound and its derivatives. nih.govresearchgate.netrsc.orgresearchgate.netresearchgate.netresearchgate.net The chemical shifts and coupling patterns in the 1H NMR spectrum provide information about the different types of protons in the molecule and their relative positions. rsc.org For this compound, characteristic signals are observed for the protons on both the pyridine ring and the phenyl ring. rsc.org The 13C NMR spectrum provides information about the carbon skeleton of the molecule. rsc.org

Specific NMR data for this compound (in CDCl3) includes 1H NMR signals at δ 9.41 (d), 8.86 (dd), 8.46 (dt), and multiplets and triplets between 7.22 and 7.49 ppm. rsc.org The 13C{1H} NMR spectrum shows signals at δ 163.9, 154.0, 151.4, 150.5, 137.6, 129.6, 126.2, 125.6, 123.4, and 121.5 ppm. rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule by analyzing the vibrational modes of the chemical bonds. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net For esters like this compound, a characteristic strong absorption band is expected for the carbonyl group (C=O). researchgate.net Other bands provide information about the presence of aromatic rings (C=C), C-O-C stretches, and C-N bonds within the pyridine ring. chemicalbook.comresearchgate.net

FT-IR data for nicotinate derivatives often show a band around 1728-1733 cm-1 corresponding to the ester carbonyl group. chemicalbook.comresearchgate.netmdpi.com Absorption bands related to C=N- and aromatic C=C stretching vibrations are also typically observed. chemicalbook.comresearchgate.net

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can help confirm the proposed structure. researchgate.netresearchgate.netnist.gov Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. rsc.orgresearchgate.netnist.govresearchgate.net The molecular ion peak ([M]+ or [M+H]+) corresponds to the molecular weight of the compound. rsc.orgresearchgate.netmdpi.comresearchgate.net Fragmentation patterns can provide further structural details. researchgate.net

For this compound derivatives, EI-MS can show a molecular ion peak (e.g., m/z 240 for a specific derivative) and fragment ions. rsc.orgresearchgate.net ESI-MS data can validate the molecular weight through the observation of protonated molecular ions (e.g., [M+H]+). researchgate.net

Elemental Analysis for Compound Verification

Elemental analysis, typically performed by combustion analysis (CHN analysis), is used to determine the percentage composition of carbon, hydrogen, and nitrogen in a synthesized compound. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.netresearchgate.net The experimental values are compared with the theoretical percentages calculated from the molecular formula of the proposed structure. researchgate.netmdpi.com Agreement between the experimental and calculated values provides strong evidence for the successful synthesis of the target compound with the correct stoichiometry. researchgate.netmdpi.com

For example, elemental analysis for a this compound derivative showed found percentages of C, H, and N that were in close agreement with the calculated values for the proposed molecular formula. researchgate.netmdpi.com

Here is a table summarizing some reported spectroscopic and analytical data for this compound and related derivatives:

| Compound | Method | Key Data | Source |

| This compound (3m) | 1H NMR | δ 9.41 (d), 8.86 (dd), 8.46 (dt), 7.32-7.49 (m), 7.31 (t), 7.25-7.22 (m) (400 MHz, CDCl3) | rsc.org |

| This compound (3m) | 13C{1H} NMR | δ 163.9, 154.0, 151.4, 150.5, 137.6, 129.6, 126.2, 125.6, 123.4, 121.5 (100 MHz, CDCl3) | rsc.org |

| Phenyl 4-acetylbenzoate (3f) | IR (KBr) | 1733.9 (C=O), 1678.0 (C=O) cm-1 | researchgate.net |

| Phenyl 4-acetylbenzoate (3f) | EI-MS | m/z 240 ([M]+, 100) | researchgate.net |

| (Hexyloxy)phenylimino)methyl)this compound (A6) | FTIR | 1729 (C=O), 1591 (C=C), 1473 (C-OAsym), 1266 (COSym) cm-1 | researchgate.net |

| (Hexyloxy)phenylimino)methyl)this compound (A6) | Elemental Analysis | Found: C, 74.58; H, 6.50; N, 6.94. Calc: C, 74.60; H, 6.51; N, 6.96. | researchgate.net |

| Methyl nicotinate | IR (KBr) | 1728.1 (C=O), 1587.3 (C=N-), 1429.2 (C=C, aromatic), 1292.2-1120.6 (C-O-C) cm-1 | chemicalbook.com |

| Methyl nicotinate | EIMS | m/z 137.0 [M +] | chemicalbook.com |

| Glycyrrhizin nicotinate derivative | Elemental Analysis | Calc: C, 75.10; H, 8.58; N, 2.43. Found: C, 74.65; H, 8.63; N, 2.45. | mdpi.com |

| Glycyrrhizin nicotinate derivative | MS | m/z: 575.3609 [M]+ | mdpi.com |

| Ethyl 5-cyano-2-methyl-4-phenyl-6-(phenylamino)nicotinate | FT-IR | Characteristic bands for C≡N and C=O. | rsc.org |

| (1,2,3-triazol-4-yl)methyl nicotinate chitosan | FT-IR, 1H NMR, Elemental Analysis | Characterization reported by these methods. | nih.gov |

Biological Activities and Pharmacological Investigations of Phenyl Nicotinate and Its Derivatives

Anti-inflammatory and Analgesic Efficacy

The therapeutic potential of phenyl nicotinate (B505614) and its derivatives has been a subject of significant research, particularly focusing on their anti-inflammatory and analgesic properties. These investigations aim to elucidate the mechanisms by which these compounds modulate physiological pathways involved in pain and inflammation.

In Vitro Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenases COX-1/COX-2)

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. researchgate.net Research has shown that derivatives of nicotinic acid can selectively inhibit these enzymes.

Studies on various synthesized derivatives have demonstrated a preferential inhibition of the COX-2 isoenzyme over COX-1. nih.govnih.gov This selectivity is a desirable trait for anti-inflammatory agents, as COX-1 is involved in maintaining the gastric lining, and its inhibition is associated with gastrointestinal side effects. For instance, certain isoxazole (B147169) derivatives have shown significant selectivity towards COX-2. nih.gov In one study, a series of newly synthesized compounds tethering 1,2,3-triazole and benzenesulfonamide (B165840) pharmacophores to NSAIDs displayed potent COX-2 inhibition, with some compounds showing higher selectivity and activity than the reference drug, celecoxib. nih.gov

Preclinical In Vivo Evaluation of Analgesic and Anti-inflammatory Effects

The efficacy of phenyl nicotinate derivatives has been further substantiated through preclinical in vivo models. These studies are crucial for confirming the pharmacological activity observed in in vitro assays. Common models include the carrageenan-induced paw edema test in rats, which assesses anti-inflammatory activity, and the acetic acid-induced writhing test in mice for evaluating analgesic effects. nih.govnih.govijisrt.com

In such studies, a series of 2-substituted phenyl derivatives of nicotinic acid demonstrated noteworthy analgesic and anti-inflammatory activities when compared to the standard drug, mefenamic acid. nih.govresearchgate.net For example, in the carrageenan-induced paw edema model, certain 1,2,4-triazole (B32235) derivatives showed a significant reduction in paw edema, with one compound exhibiting up to 91% inhibition, which was more effective than the ibuprofen (B1674241) reference. nih.gov Similarly, in the acetic acid writhing test, the same compound produced a significant reduction in writhing reflexes, indicating potent analgesic properties. nih.gov These findings highlight the potential of these derivatives as effective agents for managing pain and inflammation. nih.govsemanticscholar.org

Modulation of Inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

Chronic inflammation is often characterized by the overexpression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). The ability of a compound to modulate the expression of these cytokines is another important indicator of its anti-inflammatory potential.

Research has demonstrated that certain nicotinic acid derivatives can effectively reduce the serum levels of these inflammatory mediators. nih.govnih.gov For example, studies on LPS-stimulated human monocytes have shown that inhibitors of phosphodiesterase IV (PDE-IV) can cause a concentration-dependent inhibition of TNF-α production. nih.govresearchgate.net While TNF-α and IL-1β are often regulated differently, evidence suggests that some compounds can suppress TNF levels effectively. nih.gov IL-1β has also been shown to augment TNF-α-mediated inflammatory responses in lung epithelial cells by enhancing TNF receptor surface expression, indicating a complex interplay that could be a target for therapeutic intervention. nih.govsemanticscholar.org The evaluation of the most active nicotinic acid derivatives has confirmed their ability to inhibit inflammatory cytokines, with potency comparable to ibuprofen. nih.gov

Antimicrobial and Antitubercular Potency

Beyond their anti-inflammatory effects, derivatives of this compound have been explored for their potential to combat microbial infections. This includes activity against a range of bacteria and fungi, as well as specific potency against Mycobacterium tuberculosis, the causative agent of tuberculosis.

In Vitro Assessment of Antibacterial Spectrum

The antibacterial activity of nicotinic acid derivatives is an area of growing interest. In vitro assessments are used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.

While some studies on new nicotinate derivatives found no significant effectiveness against Gram-negative bacteria like Escherichia coli and Klebsiella species, moderate activity was observed against the Gram-positive bacterium Staphylococcus aureus. semanticscholar.org The antibacterial properties can be significantly influenced by the specific chemical structure of the derivative. For instance, extracts from Nicotiana tabacum, which contains nicotinic acid-related compounds, have demonstrated considerable antimicrobial activity, particularly against biofilm-forming uropathogens. nih.govnih.gov Research into novel 7-phenyl benzoxaborole compounds has identified activity against Mycobacterium tuberculosis, with inhibitory concentrations as low as 5.1 μM and no associated cytotoxicity against eukaryotic cells. nih.gov

Antifungal Activity Profiling

The search for new antifungal agents is critical due to the rise of resistant fungal strains. This compound derivatives and related structures have shown promise in this area. Antifungal activity is typically evaluated by determining the MIC against various fungal species.

Studies have shown that certain nicotinic acid derivatives exhibit moderate activity against Candida albicans. semanticscholar.org More specifically, meso-arylporphyrins containing a nicotinoyloxy moiety, such as meso-tetrakis [4-(nicotinoyloxy)phenyl] porphyrin (H2TNPP), have been investigated. H2TNPP demonstrated inhibitory effects against Trichophyton rubrum, although it was less potent than other porphyrin derivatives in the same study. nih.gov The minimum inhibitory concentration (MIC) values for these types of compounds against various Candida species ranged from 1.25 to 5 mg/mL. nih.gov Other research has identified that compounds isolated from endophytic fungi of the tobacco plant (Nicotiana tabacum) show selective and potent antifungal activity against pathogens like Mucor hiemalis and Alternaria alternata. nih.gov

Anti-mycobacterial Evaluation and Efficacy

The search for novel anti-mycobacterial agents has led to the investigation of various heterocyclic compounds, including derivatives of nicotinic acid. Research into nicotinic acid hydrazides and related structures has shown that these molecules can serve as a promising framework for developing potent antitubercular agents. nih.gov

Several studies have synthesized and evaluated series of nicotinic acid derivatives, revealing key structure-activity relationships (SAR). For instance, in one study of nicotinic acid hydrazides, compound 8c (N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide) emerged as the most potent analog with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against M. tuberculosis. nih.gov The study noted that the introduction of a chlorine substituent at the 5-position of the isatin (B1672199) moiety increased activity (compound 8b , MIC = 12.50 µg/mL), and a bromine atom at the same position led to a remarkable further increase in activity. nih.gov This suggests that lipophilic, electron-withdrawing halogen groups can enhance antimycobacterial efficacy. nih.gov

Similarly, another series of N1-nicotinoyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(substituted phenyl)-2-pyrazolines was tested against M. tuberculosis H37Rv (MTB) and isoniazid-resistant strains (INHR-MTB). nih.gov The most active compound, N1-nicotinyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(1''-chlorophenyl)-2-pyrazoline , showed a MIC of 0.26 µM, making it significantly more active than the frontline drug isoniazid (B1672263) against both sensitive and resistant strains. nih.gov

Further research into N-phenylindole derivatives identified compounds with potent activity against M. tuberculosis H37Rv, with MIC values as low as 0.0625 µg/mL. mdpi.com These findings underscore the potential of modifying the phenyl and nicotinoyl moieties to optimize anti-mycobacterial efficacy. The development of such compounds is crucial in addressing the challenge of multidrug-resistant tuberculosis. semanticscholar.orgresearchgate.net

| Compound Series | Most Active Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|---|---|

| Isatin Hydrazides | Compound 8c | M. tuberculosis | 6.25 µg/mL | nih.gov |

| Isatin Hydrazides | Compound 8b | M. tuberculosis | 12.5 µg/mL | nih.govnih.gov |

| N1-nicotinoyl-2-pyrazolines | N1-nicotinyl-3-(4'-hydroxy-3'-methyl phenyl)-5-(1''-chlorophenyl)-2-pyrazoline | M. tuberculosis H37Rv & INHR-MTB | 0.26 µM | nih.gov |

| N-phenylindole Derivatives | Compound 45 | M. tuberculosis H37Rv | 0.0625 µg/mL | mdpi.com |

Anticancer and Neuroprotective Explorations

The inhibition of tyrosine kinases, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR), is a validated strategy in cancer therapy. nih.govresearchgate.net These receptors are crucial for tumor growth, metastasis, and angiogenesis (the formation of new blood vessels). nih.gov Dual inhibition of both VEGFR and EGFR signaling pathways is an area of active investigation for treating cancers like non-small cell lung cancer (NSCLC). nih.govnih.gov

While direct studies on this compound as a specific inhibitor of VEGFR or EGFR are not prominent, related structures have been explored for their anticancer properties. A series of N-phenyl nicotinamides was identified as potent inducers of apoptosis in cancer cells. nih.gov Through structure-activity relationship studies, a lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide , was developed with an EC50 of 0.082 µM in a caspase activation assay and a GI50 (growth inhibition) of 0.21 µM in T47D breast cancer cells. nih.gov These N-phenyl nicotinamides were found to inhibit microtubule polymerization, a different but effective anticancer mechanism. nih.gov

Other related compounds, such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, have also shown potential as anticancer agents, particularly against prostate carcinoma cell lines. nih.gov The strategy of targeting key signaling pathways like EGFR and VEGFR with small molecule inhibitors remains a cornerstone of modern oncology, and the nicotinamide (B372718) scaffold represents a potential starting point for the design of new kinase inhibitors. upenn.eduselleckchem.com

Derivatives related to this compound have been investigated for their potential to protect neurons from damage, particularly in the context of neurodegenerative diseases and ischemic events like stroke. nih.gov The neuroprotective effects of nicotine (B1678760) itself are thought to be mediated, at least in part, through interactions with α4 and α7 nicotinic acetylcholine (B1216132) receptors (nAChRs). elsevierpure.com Activation of these receptors can trigger downstream signaling cascades, such as the PI3K-Akt pathway, which promotes cell survival and inhibits apoptosis (programmed cell death). elsevierpure.com

One of the key mechanisms underlying the neuroprotective effects of related compounds is the mitigation of oxidative stress. nih.gov Molecules like α-phenyl-N-tert-butylnitrone (PBN) and its analogs act as antioxidants, scavenging harmful free radicals that contribute to neuronal damage following an ischemic event. nih.govmdpi.com Studies have shown that PBN can reduce neuronal damage in the hippocampus after transient forebrain ischemia. nih.gov

Furthermore, research on nicotine has revealed receptor-independent neuroprotective mechanisms. Nicotine was found to inhibit mitochondrial swelling and the release of cytochrome c, a key step in the apoptotic cascade, induced by neurotoxins. nih.gov This effect was attributed to a decrease in electron leakage from the mitochondrial respiratory chain complex I, suggesting a direct interaction with mitochondria to preserve their integrity. nih.gov Phenylenediamine derivatives have also demonstrated neuroprotective effects against oxidative glutamate (B1630785) toxicity at nanomolar concentrations, independent of a direct antioxidant pathway, pointing to multiple potential mechanisms for neuroprotection. nih.gov

Other Investigated Biological Modulations

The nicotinic acid (also known as niacin or vitamin B3) moiety of this compound is well-known for its significant effects on blood lipid profiles. It is considered a highly effective agent for raising High-Density Lipoprotein (HDL) cholesterol, often referred to as "good cholesterol". nih.gov Simultaneously, it effectively lowers levels of Total Cholesterol (TC), triglycerides (TG), and Low-Density Lipoprotein (LDL) cholesterol. nih.gov

Studies in patients with hyperlipidemia have quantified these effects. Treatment with nicotinic acid resulted in an average decrease in total plasma triglycerides by 52% and a reduction in plasma cholesterol by a mean of 22%. nih.gov The primary mechanism for triglyceride reduction is a decrease in the synthesis and transport of Very-Low-Density Lipoproteins (VLDL), the main carriers of triglycerides in the blood. nih.gov Kinetic analysis suggested that nicotinic acid leads to a reduction in the triglyceride content of VLDL particles, thereby decreasing their size more than their number. nih.gov This comprehensive impact on the lipid profile makes nicotinic acid a valuable agent in the management of hyperlipidemia. researchsolutions.com

| Lipid Parameter | Average Percentage Change | Mechanism of Action | Source |

|---|---|---|---|

| Total Plasma Triglycerides (TG) | -52% | Decreased synthesis of VLDL-TG | nih.gov |

| Very-Low-Density Lipoprotein (VLDL) TG | -36% | nih.gov | |

| Total Plasma Cholesterol | -22% | Reduced VLDL, LDL; Increased HDL | nih.govnih.gov |

| High-Density Lipoprotein (HDL) Cholesterol | Increased | nih.gov |

The nicotinoyl portion of this compound is structurally analogous to nicotine, the primary agonist of nicotinic acetylcholine receptors (nAChRs). wikipedia.org These receptors are ligand-gated ion channels found throughout the central and peripheral nervous systems and are involved in essential physiological processes, including neuromuscular communication and cognitive function. wikipedia.orgnih.gov

The binding of agonists like acetylcholine or nicotine occurs at the interface between subunits of the pentameric receptor. wikipedia.orgnih.gov In neuronal nAChRs, this is typically at the interface of an α and a β subunit. wikipedia.org The high-affinity binding of nicotine in the brain is primarily attributed to α4β2-containing nAChRs. nih.gov Structural studies and pharmacophore models have identified two key interactions for agonist binding: a cation-π interaction between the cationic nitrogen of the ligand and a conserved tryptophan residue on the receptor, and a hydrogen bond involving a hydrogen bond acceptor on the ligand. nih.gov For nicotine, the pyridine (B92270) nitrogen acts as the hydrogen bond acceptor, forming a crucial link with a backbone amine group on the receptor. nih.gov This interaction triggers a conformational change in the receptor, opening the ion channel. wikipedia.org Given its structure, the pyridine nitrogen of the this compound molecule would be expected to participate in similar hydrogen bonding interactions at the nAChR binding site.

Structure Activity Relationship Sar Studies of Phenyl Nicotinate Analogs

Identification of Key Pharmacophoric Elements

The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger or block its biological response. For phenyl nicotinate (B505614) analogs, the core structure consists of a pyridine (B92270) ring linked to a phenyl group via an ester linkage. ontosight.ai

Research into nicotinic acid derivatives suggests that the pyridine ring and the carboxylic acid (or its ester/amide derivative) are fundamental components contributing to biological activity. sci-hub.se The phenyl group in phenyl nicotinate introduces additional possibilities for interaction and modification. Studies on various nicotinic acid derivatives highlight the importance of substituents on the pyridine ring and attached aromatic systems in modulating activity. For instance, substituted phenyl rings attached to the nicotinic acid scaffold have been explored in the context of various biological targets, including enzymes and receptors. mdpi.comnih.gov The presence and position of functional groups on the phenyl ring of this compound analogs are likely key pharmacophoric elements influencing their binding affinity and efficacy. researchgate.net

Correlating Substituent Effects (Electronic, Steric) with Biological Response

The electronic and steric properties of substituents on both the pyridine and phenyl rings of this compound analogs significantly impact their biological activity.

Electronic Effects: Electron-withdrawing or electron-donating groups can alter the electron density distribution across the molecule, affecting its ability to engage in interactions such as hydrogen bonding, pi-pi stacking, and electrostatic interactions with biological targets. Studies on various aromatic systems, including phenyl and pyridine rings, demonstrate that substituent electronic effects can be correlated with biological responses, often analyzed using parameters like Hammett constants. researchgate.netscience.gov For example, research on other compound classes has shown that electron-withdrawing substituents on a phenyl ring can enhance certain biological activities. science.govresearchgate.net Conversely, electron-donating groups can have different effects depending on the specific target. researchgate.net

Steric Effects: The size and shape of substituents influence how well the molecule fits into the binding site of a biological target. Steric hindrance caused by bulky groups can impede binding, while appropriately sized substituents can enhance favorable interactions. researchgate.net Studies on nicotinic acid derivatives and other related compounds have demonstrated that steric effects play a crucial role in determining binding affinity and biological potency. The position of a substituent is also critical; for example, substituents at the ortho position relative to the ester linkage or the pyridine nitrogen might exert significant steric influence on the molecule's conformation and its interaction with a binding site. nih.gov

Detailed research findings often involve synthesizing a series of analogs with systematic variations in substituents and then evaluating their biological activity. The correlation between the nature and position of these substituents and the observed biological response provides insights into the SAR.

While specific comprehensive data tables solely focused on this compound analogs and their substituent effects were not extensively found, related studies on nicotinic acid derivatives provide illustrative examples of how substituent effects are analyzed. For instance, research on substituted nicotinic acid derivatives as anti-inflammatory agents investigated the effect of various substituents on the phenyl ring on their activity against COX-2 enzyme. researchgate.net Another study on nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP) analogs explored the impact of substituents at the 4- and 5-positions of the nicotinic acid moiety on Ca2+ release activity, showing that substitution at the 4-position generally led to a loss of agonist potency, while the 5-position was more tolerant to substitution. nih.gov

Conformational Dynamics and Their Influence on Activity

The conformational flexibility of this compound analogs, particularly around the ester linkage and the rotation of the phenyl ring, can significantly influence their ability to bind to biological targets. Molecules can adopt various low-energy conformations, and the biologically active conformation is often the one that best fits the target's binding site. ijpsr.com

Conformational analysis studies, often employing computational methods, can provide insights into the preferred spatial arrangements of atoms in this compound analogs. ijpsr.comdntb.gov.ua The rotation around the ester bond connecting the phenyl group to the nicotinic acid moiety is a key aspect of their conformational dynamics. The relative orientation of the pyridine and phenyl rings can impact intermolecular interactions with the target.

Research on related liquid crystalline compounds containing this compound moieties has shown that terminal chain length can affect conformation and steric impact in mixed states. researchgate.net While this study focuses on material properties, it underscores the principle that structural variations can influence the conformational behavior of the this compound scaffold. Understanding the low-energy conformations and the energy barriers to interconversion between them is vital for rationalizing binding poses and predicting activity. The presence of substituents can further influence these conformational preferences through steric and electronic effects. science.gov

Comparative SAR Analysis with Broader Nicotinic Acid Derivative Classes

Comparing the SAR of this compound analogs to that of broader classes of nicotinic acid derivatives provides valuable context and helps identify common principles and unique aspects. Nicotinic acid derivatives encompass a wide range of compounds, including esters, amides, and those with various substituents on the pyridine ring and/or attached aromatic or aliphatic groups. sci-hub.sechemistryjournal.net

SAR studies across different nicotinic acid derivatives targeting various biological pathways (e.g., lipid metabolism, inflammation, neurological targets, antimicrobial activity) reveal recurring themes. For example, modifications to the carboxylic acid group (e.g., esterification) often influence pharmacokinetic properties such as bioavailability and metabolic stability. Substitutions on the pyridine ring frequently impact the potency and selectivity towards specific receptors or enzymes. nih.govnih.gov

Comparing this compound analogs to other aryl nicotinates or nicotinamides can highlight the specific contributions of the phenyl ester moiety. For instance, studies comparing this compound derivatives with other esters or amides might reveal differences in their hydrolysis rates, membrane permeability, or interactions with esterase enzymes. Comparing the SAR of this compound analogs acting on a specific target with that of other nicotinic acid derivatives acting on the same target can help delineate the structural requirements for activity at that site. For example, if this compound analogs show activity against a particular enzyme, a comparative SAR analysis with other known nicotinic acid inhibitors of that enzyme can pinpoint the structural features of the phenyl ester that are advantageous or disadvantageous for binding. mdpi.com

Metabolism and Pharmacokinetics of Nicotinate Esters, Including Phenyl Nicotinate

Enzymatic Hydrolysis of Nicotinate (B505614) Esters in Biological Matrices

Enzymatic hydrolysis is a key metabolic pathway for nicotinate esters. Esterases present in different tissues and biological fluids catalyze the cleavage of the ester bond.

Quantitative Kinetic Analysis of Ester Hydrolysis (Km, Vmax)

Quantitative kinetic analysis of ester hydrolysis provides insights into the efficiency and capacity of esterase enzymes. Studies on the hydrolysis of nicotinic acid esters in rat liver and brain subcellular fractions have determined key kinetic parameters such as Km and Vmax. nih.gov In rat liver, the Km values for ester hydrolysis were found to be of similar magnitude, while the Vmax values were lower in microsomes compared to the cytosol. nih.gov

While specific Km and Vmax values for phenyl nicotinate hydrolysis in rat liver and brain subcellular fractions are not explicitly detailed across all search results, the research confirms that the hydrolysis of nicotinate esters in these matrices obeys Michaelis-Menten kinetics, allowing for such quantitative analysis. nih.govresearchgate.net This indicates a saturable enzymatic process for the hydrolysis of these compounds.

In Vivo Metabolic Pathways and Transformations

The primary in vivo metabolic transformation of this compound is its hydrolysis to nicotinic acid and phenol (B47542). This hydrolysis is largely mediated by esterase enzymes present in various tissues and biological fluids. The release of nicotinic acid is significant as it is a form of vitamin B3 and a precursor in the NAD salvage pathway. wikipedia.orgxenbase.orgnih.gov

The metabolic fate of nicotinate esters is closely linked to the broader nicotinate and nicotinamide (B372718) metabolism pathways, which are essential for NAD biosynthesis. plos.orgnih.gov While direct detailed in vivo metabolic pathways specifically for this compound beyond hydrolysis are not extensively described in the provided results, the general understanding of ester metabolism suggests that the resulting nicotinic acid enters the endogenous pool and can be utilized or further metabolized within the NAD metabolic network. The phenolic cleavage product would undergo its own metabolic transformations, likely involving conjugation and excretion.

Assessment of Serum Protein Binding and its Implications

Serum protein binding plays a significant role in the pharmacokinetics of many compounds, influencing their distribution, clearance, and the fraction of the drug available to exert pharmacological effects or undergo metabolism. wikipedia.orgnih.govnih.gov For nicotinate esters, including this compound, binding to serum proteins can impact their availability for enzymatic hydrolysis and tissue distribution.

Research suggests that serum albumin is likely a major catalyst for the hydrolysis of nicotinate esters in human plasma. researchgate.net This indicates a direct interaction between nicotinate esters and albumin, where binding may facilitate or be intrinsically linked to the hydrolytic process. The extent of serum protein binding can affect the concentration of free this compound in the circulation, which is the fraction available to interact with esterases in tissues or to distribute into various compartments. wikipedia.org High protein binding can act as a reservoir, slowly releasing the unbound form for metabolism and excretion. wikipedia.org

The binding of compounds, including phenolic substances, to human serum albumin can be influenced by molecular properties such as the number and position of hydroxyl groups and lipophilicity. nih.gov As this compound contains a phenyl group, its lipophilicity is a factor that would influence its interaction with serum proteins like albumin. nih.govuni.lu Changes in plasma protein binding, potentially due to interactions with other substances, can alter the concentration of free drug, impacting its pharmacodynamics and pharmacokinetics. nih.gov

Computational and Theoretical Investigations of Phenyl Nicotinate

Density Functional Theory (DFT) Calculations for Molecular Characterization

DFT is a widely used quantum mechanical method that allows for the calculation of electronic structure and properties of molecules. Applied to phenyl nicotinate (B505614) and its derivatives, DFT calculations provide fundamental insights into their inherent molecular characteristics.

DFT calculations enable detailed analysis of the electronic structure of phenyl nicotinate derivatives, including the distribution of electron density and the characteristics of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Analysis of FMOs provides insights into the molecule's reactivity, charge transfer characteristics, and electronic excitation properties. nih.govnih.govuni.lunih.gov Parameters such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), polarizability, and dipole moment are calculated. fishersci.co.ukuni.luuni.lunih.govcuhk.edu.cn These electronic properties can be correlated with experimental observations, such as the mesomorphic behavior of liquid crystalline complexes or potential biological activity. fishersci.co.ukuni.lucuhk.edu.cn For instance, studies have shown that the orientation of nitrogen atoms in related dipyridine bases can affect parameters relevant to optical properties, and calculated dipole moments and polarizabilities can correlate with mesophase stability. uni.lufishersci.atcuhk.edu.cn MEP maps are used to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. uni.lunih.gov

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand (such as this compound or its derivatives) when bound to a protein or other biological target. This method helps in understanding the nature of ligand-target interactions and estimating binding affinities.

Molecular docking studies involve placing the ligand within the binding site of a target protein and exploring different conformations and orientations to find the most energetically favorable binding pose. This process allows for the visualization and analysis of the specific interactions formed between the ligand and the amino acid residues in the protein's binding pocket, such as hydrogen bonds, hydrophobic interactions, and pi-stacking. uni.lunih.gov While direct docking studies specifically on this compound were not extensively detailed in the search results, studies on related nicotinate or phenyl derivatives demonstrate the application of this technique to understand interactions with various protein targets, including enzymes. nih.govuni.lunih.govgithub.com The predicted binding modes reveal how the molecule positions itself within the active site and the key residues involved in recognition and binding. uni.lu

Molecular docking simulations often provide a scoring function that estimates the strength of the interaction between the ligand and the target protein, commonly expressed as a binding energy or docking score. These scores can be used to rank different ligands based on their predicted affinity for the target. nih.govuni.luuni.luimperial.ac.uk While docking scores are theoretical estimations, they can provide a basis for rationalizing observed biological activity or inhibitory potency of a compound. nih.govnih.gov For example, studies on nicotinate derivatives have used docking scores to support experimental findings on antifungal activity. nih.gov Although predicting absolute binding affinities accurately remains a challenge, docking is a valuable tool for virtual screening and identifying potential lead compounds by prioritizing those with favorable predicted binding interactions and affinities. uni.luimperial.ac.uk

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

QSAR modeling is a computational approach that seeks to establish a correlation between the structural and physicochemical properties of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

Based on the available search results, specific detailed research findings and data tables focusing solely on molecular dynamics simulations for the conformational stability and interaction dynamics of the isolated chemical compound this compound were not identified within the retrieved literature.

While computational studies, including molecular dynamics simulations and density functional theory (DFT) calculations, have been applied to related nicotinic acid derivatives and phenyl-containing compounds to investigate conformational preferences and interactions within various contexts, such as supramolecular complexes or protein-ligand systems mdpi.comresearchgate.netfrontiersin.org, direct computational investigations specifically addressing the intrinsic conformational landscape and self-interaction dynamics of this compound itself through molecular dynamics simulations were not found in the provided search results. Conformational analysis is a crucial aspect of understanding molecular behavior and can be explored through various computational methods, including molecular mechanics, molecular dynamics, and quantum chemical calculations iupac.org. Studies on related compounds have utilized MD simulations to analyze the stability and interactions within complexes over time, focusing on aspects like hydrogen bonds and hydrophobic contacts nih.gov. However, the application of these specific methodologies to this compound in isolation for the purposes outlined in section 6.4 is not detailed in the search results.

6.4. Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Analytical Methodologies for Phenyl Nicotinate and Its Metabolites in Research

Chromatographic Techniques for Separation and Quantification

Chromatography plays a vital role in separating phenyl nicotinate (B505614) and its related compounds from complex matrices, enabling their subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) is a widely employed technique for this purpose. ijnrd.org

High-Performance Liquid Chromatography (HPLC) Method Development

Developing an effective HPLC method involves selecting appropriate stationary and mobile phases to achieve optimal separation of the target analytes. For phenyl nicotinate, reversed-phase (RP) HPLC is a common approach. sielc.com RP-HPLC separates compounds based on their hydrophobic interactions with the stationary phase. sysrevpharm.org

Method development typically involves optimizing parameters such as the composition and gradient profile of the mobile phase, flow rate, column temperature, and detection wavelength. nih.gov For instance, a reversed-phase HPLC method for this compound utilizes a mobile phase containing acetonitrile, water, and phosphoric acid. sielc.com For applications coupled with mass spectrometry, phosphoric acid is often replaced with formic acid to ensure compatibility. sielc.com Different stationary phases, including C18 and phenyl-bonded columns, can be explored to achieve desired separation characteristics. waters.commdpi.com Columns with smaller particle sizes (e.g., 3 µm) can be used for faster separations in Ultra-Performance Liquid Chromatography (UPLC) applications. sielc.com

The goal of method development is to achieve adequate resolution between the analyte peaks, good peak shape, and a suitable run time. nih.gov Gradient elution, where the mobile phase composition changes over time, is often used to separate compounds with a wide range of polarities. sysrevpharm.orgscholarsresearchlibrary.com

Validation of Analytical Method Performance

Once an analytical method is developed, it must be thoroughly validated to ensure its reliability, accuracy, and suitability for its intended purpose. waters.comeuropa.eu Method validation involves evaluating several key performance parameters. scholarsresearchlibrary.comeuropa.eu

Parameters: Selectivity, Linearity, Precision, Accuracy, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness

Selectivity: The ability of the method to measure the analyte accurately in the presence of other components in the sample matrix, such as metabolites, impurities, or excipients. scholarsresearchlibrary.comeuropa.eu Chromatographic separation plays a key role in achieving selectivity. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a specified range. waters.comeuropa.eu Linearity is typically assessed by analyzing a series of standards at different concentrations and constructing a calibration curve. waters.comresearchgate.net A minimum of five concentration levels is often recommended. waters.com

Precision: The agreement among individual test results when the method is applied repeatedly to multiple portions of the same homogeneous sample. europa.eu Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision, involving different days, analysts, or equipment). researchgate.net

Accuracy: The closeness of agreement between the value found and the accepted true value. europa.eu Accuracy is often assessed by analyzing samples with known concentrations of the analyte or by spiking a blank matrix with known amounts of the analyte and determining the recovery. europa.eursc.org

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be detected, though not necessarily quantified. waters.comeuropa.eu LOD is a parameter for limit tests. waters.com

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. europa.eu LOQ is particularly important for the determination of impurities or degradation products. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. waters.comeuropa.eu Evaluating robustness helps to ensure the method's reliability during normal usage and can inform the establishment of system suitability parameters. waters.comeuropa.eu Parameters that might be varied include mobile phase composition, flow rate, column temperature, and detector wavelength. researchgate.net

Validation studies involve analyzing a sufficient number of samples at different concentration levels and under varying conditions to demonstrate that the method consistently meets the required performance criteria. waters.comeuropa.eu

Application of Mass Spectrometry for Identification and Characterization

Mass spectrometry (MS) is a powerful analytical technique used for the identification and characterization of compounds by measuring their mass-to-charge ratio (m/z). clu-in.org When coupled with chromatography, such as HPLC (LC-MS), it provides a highly selective and sensitive method for analyzing complex mixtures. sysrevpharm.orgresearchgate.net

LC-MS is widely used in metabolomics and pharmaceutical analysis for the identification and quantification of analytes and their metabolites. sysrevpharm.orgresearchgate.netfrontiersin.org In LC-MS, the chromatographic separation is performed first, and the eluting compounds are then introduced into the mass spectrometer. sysrevpharm.org Different ionization techniques, such as electrospray ionization (ESI), can be used to generate ions from the analytes. researchgate.net

Mass spectrometry can provide definitive compound identification based on the molecular ion and characteristic fragmentation patterns. clu-in.orgnelsonlabs.com Tandem mass spectrometry (MS/MS), which involves further fragmentation of selected ions, provides even more structural information and enhances selectivity. researchgate.net Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) modes in tandem MS are particularly useful for the sensitive and specific quantification of target analytes and their metabolites in complex biological matrices. researchgate.net For example, LC-MS/MS has been used for the simultaneous quantitation of nicotinic acid and its metabolites in plasma, monitoring specific mass transitions for each compound. researchgate.net

While the search results specifically mention the use of fast atom bombardment mass spectrometry to confirm the identity of an HPLC-purified product related to nicotinate, and GC-MS for the identification and quantification of methyl nicotinate capes.gov.brresearchgate.net, the principles of MS for identification and characterization are broadly applicable to this compound and its metabolites when coupled with appropriate separation techniques like HPLC. clu-in.orgnelsonlabs.com The interpretation of mass spectra, including the identification of the molecular ion and fragment ions, is crucial for confirming the identity of the detected compounds. nelsonlabs.com

Data Tables

Based on the search results, specific quantitative data for this compound itself is limited in the context of detailed method validation tables. However, the principles and typical ranges for validation parameters are described. Below is an example of how validation parameters might be presented, drawing upon the types of data mentioned for similar analytical methods.

Table 1: Typical Analytical Method Validation Parameters and Acceptance Criteria (Illustrative)

| Parameter | Description | Typical Acceptance Criteria |

| Selectivity | Ability to measure analyte in the presence of others. | No significant interference from matrix components or other analytes. |

| Linearity | Proportionality of response to concentration. | Correlation coefficient (r or r²) typically ≥ 0.995 or 0.999 over the specified range. researchgate.net |

| Precision (RSD) | Agreement of replicate measurements. | Relative Standard Deviation (RSD) typically ≤ 15% (often lower for higher concentrations). researchgate.net |

| Accuracy (% Recovery) | Closeness of measured value to true value. | Mean recovery typically within 85-115% (often tighter ranges like 95-105% for assays). researchgate.netrsc.org |

| LOD | Lowest detectable concentration. | Experimentally determined value. waters.com |

| LOQ | Lowest quantifiable concentration with acceptable precision and accuracy. | Experimentally determined value, often 3-10 times the LOD. europa.eu |

| Robustness | Insensitivity to small changes in method parameters. | Results remain within acceptable limits despite deliberate variations. waters.com |

Note: These are typical ranges and may vary depending on the specific analyte, matrix, and intended use of the method.

Detailed Research Findings

Research findings highlight the successful application of chromatographic techniques, particularly HPLC and GC-MS, coupled with mass spectrometry for the analysis of nicotinate derivatives and related compounds.

A reversed-phase HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) has been proposed for the analysis of this compound. sielc.com

LC-MS/MS methods have been developed and validated for the simultaneous determination of nicotinic acid and its metabolites like nicotinamide (B372718), 1-methylnicotinamide, 1-methyl-2-pyridone-5-carboxamide, and 1-methyl-4-pyridone-5-carboxamide in plasma, demonstrating good sensitivity, specificity, precision, and accuracy. researchgate.net These methods often utilize protein precipitation for sample preparation and reversed-phase columns for separation. researchgate.net

GC-MS operating under SIM mode has been used for the identification and quantification of methyl nicotinate in rice samples, demonstrating the utility of this technique for analyzing nicotinate esters in different matrices. researchgate.net

Studies on method validation for related compounds emphasize the importance of evaluating parameters such as linearity over a defined range, precision (intra- and inter-day), accuracy (recovery), LOD, LOQ, and robustness to variations in method parameters. mdpi.comscholarsresearchlibrary.comeuropa.euresearchgate.net

These findings underscore the established methodologies for analyzing nicotinate-related compounds, which can be adapted and applied to the specific analysis of this compound and its metabolites in various research contexts.

Advanced Research in Materials Science: Phenyl Nicotinate in Liquid Crystalline Systems

Synthesis and Design of Phenyl Nicotinate-Based Liquid Crystalline Derivatives

The synthesis of this compound-based liquid crystalline derivatives typically involves incorporating the phenyl nicotinate (B505614) moiety into larger molecular structures designed to exhibit mesophases. One approach involves the esterification of hydroquinone (B1673460) with nicotinic acid to yield a diester base, such as 4-(nicotinoyloxy)this compound. frontiersin.orgnih.gov This base component can then be used to form supramolecular complexes through hydrogen bonding. frontiersin.orgnih.gov

Another synthetic route involves preparing homologous series of phenyl 6-(4-alkoxyphenyl)nicotinates. clockss.org This synthesis can be achieved through a two-step process involving the regioselective addition of Grignard reagents to 1-acylnicotinium salts, followed by oxidation. clockss.org High yields (70-80%) and good regioselectivity have been reported for this method. clockss.org

The design of these derivatives often considers the impact of molecular architecture on liquid crystalline properties. Introducing linking groups like Schiff bases (CH=N) or azo groups (-N=N-) and varying terminal alkyl or alkoxy chains are common strategies to influence mesophase type and stability. frontiersin.orgnih.govmdpi.comresearchgate.netsemanticscholar.org The position and orientation of heteroatoms, such as the nitrogen in the pyridine (B92270) ring, also play a significant role in the structural geometry and mesomorphic behavior of the resulting compounds and complexes. frontiersin.orgnih.govmdpi.com

Characterization of Mesomorphic Behavior and Phase Transitions

The mesomorphic behavior and phase transitions of this compound-based liquid crystals and their derivatives are primarily characterized using thermal analysis and optical microscopy techniques.

Differential Scanning Calorimetry (DSC) Studies of Thermotropic Behavior

Differential Scanning Calorimetry (DSC) is a crucial tool for investigating the thermotropic behavior of these materials. nih.govclockss.orgmdpi.comresearchgate.netsemanticscholar.orgnih.govrsc.orgresearchgate.net DSC thermograms provide information on transition temperatures (e.g., crystal to nematic, nematic to isotropic) and their associated enthalpy changes (ΔH). mdpi.comrsc.org These measurements help to identify the presence and thermal stability of different mesophases. nih.govnih.gov For instance, DSC studies have shown that certain this compound derivatives exhibit enantiotropic nematic phases with broad thermal stability ranges. semanticscholar.orgrsc.org In supramolecular complexes, DSC can reveal induced mesophases and changes in transition temperatures compared to the individual components. nih.govmdpi.comnih.gov

Polarized Optical Microscopy (POM) for Mesophase Identification

Polarized Optical Microscopy (POM) is used to visually identify the different liquid crystalline phases (mesophases) based on their characteristic textures. nih.govclockss.orgmdpi.comresearchgate.netsemanticscholar.orgnih.govrsc.orgresearchgate.netresearchgate.net POM observations complement DSC data, allowing for the confirmation of phase transitions and the identification of mesophase types such as nematic (exhibiting Schlieren textures) or smectic A (SmA). mdpi.comrsc.orgresearchgate.net The textures observed under POM provide direct evidence of the molecular ordering within the liquid crystalline state. mdpi.comrsc.orgresearchgate.net

Supramolecular Hydrogen-Bonded Liquid Crystal Complexes Incorporating this compound Moieties

This compound derivatives are frequently employed as components in the formation of supramolecular hydrogen-bonded liquid crystal complexes (SMHBCs). frontiersin.orgnih.govmdpi.comresearchgate.netmdpi.comnih.govrsc.orgresearchgate.netnih.govnih.govresearchgate.nettandfonline.commdpi.comnih.govnih.govnih.gov These complexes are formed through specific hydrogen bonding interactions, often between the nitrogen atom of the nicotinate moiety (as a proton acceptor) and carboxylic acid groups (as proton donors). frontiersin.orgnih.govmdpi.comnih.govresearchgate.netnih.gov

The formation of these hydrogen bonds can induce liquid crystallinity in components that are not mesomorphic on their own or modify the mesophase behavior of existing liquid crystals. frontiersin.orgnih.govmdpi.com For example, complexes formed between a nicotinate Schiff base derivative and isophthalic acid or terephthalic acid have shown induced smectic A and nematic phases, even though the individual acids were non-mesomorphic. mdpi.com The stoichiometry of the complexes (e.g., 1:1 or 1:2) and the specific proton donor and acceptor molecules significantly influence the resulting mesophase type and stability. frontiersin.orgnih.govmdpi.comnih.gov FT-IR spectroscopy is commonly used to confirm the formation of hydrogen bonds in these complexes by observing characteristic Fermi bands. nih.govmdpi.commdpi.comrsc.orgrsc.orgnih.govresearchgate.netnih.gov

Structure-Property Relationships Governing Liquid Crystalline Behavior in Phenyl Nicotinates

Understanding the relationship between the molecular structure of this compound derivatives and their liquid crystalline properties is crucial for designing materials with desired characteristics. nih.govclockss.orgresearchgate.netsemanticscholar.orgnih.govrsc.orgresearchgate.netin-cosmetics.com Several structural factors influence the mesomorphic behavior:

Terminal Chains: The length and nature of terminal alkyl or alkoxy chains attached to the this compound core or its derivatives significantly impact mesophase stability and type. frontiersin.orgnih.govclockss.orgmdpi.comsemanticscholar.orgrsc.orgnih.gov Longer chains can enhance intermolecular interactions and influence the formation of different mesophases, including smectic phases. frontiersin.orgnih.govclockss.orgmdpi.comsemanticscholar.orgrsc.org

Dipole Moment and Polarizability: The presence and orientation of polar groups, such as the ester linkage and the nitrogen atom in the pyridine ring, contribute to the molecular dipole moment and polarizability. nih.govclockss.orgsemanticscholar.orgrsc.orgnih.gov These factors influence intermolecular interactions, particularly lateral attractions, which are important for stabilizing ordered mesophases like the smectic A phase. nih.govclockss.orgsemanticscholar.orgrsc.orgnih.gov DFT calculations can help predict these electronic properties and their correlation with mesophase behavior. frontiersin.orgnih.govsemanticscholar.orgmdpi.comnih.govrsc.orgnih.govnih.gov

Detailed research findings, often presented in data tables within scientific literature, illustrate these structure-property relationships by showing the correlation between specific structural variations and observed transition temperatures, enthalpy changes, and mesophase types. nih.govclockss.orgmdpi.comsemanticscholar.orgrsc.orgnih.gov

Here is an example of how data from DSC studies might be presented for a series of this compound derivatives:

| Compound | Cr-N Transition (°C) | ΔH (kJ/mol) | N-I Transition (°C) | ΔH (kJ/mol) | Mesophase | Source |

| I6 | 130.7 | - | 183.6 | - | Nematic | rsc.org |

| I6/A | - | - | 186.9 | - | SmA, N | mdpi.com |

| I6/B | - | - | 175 | - | Nematic | mdpi.com |

Another example, showing the effect of alkoxy chain length on transition temperatures for a series of phenyl 6-(4-alkoxyphenyl)nicotinates (nOPNicP, where n is the number of carbons in the alkoxy chain):

| Compound (n) | Cr-SmA Transition (°C) | SmA-I Transition (°C) | Mesophase | Source |

| 3OPNicP | High Melting | - | Cr | clockss.org |

| 4OPNicP | High Melting | - | Cr | clockss.org |

| 5OPNicP | 102.4 | 140.3 | SmA | clockss.org |

| 6OPNicP | - | 148.8 | SmA | clockss.org |

| 7OPNicP | - | ~150 | SmA | clockss.org |

These tables demonstrate how experimental data from techniques like DSC are used to quantify the thermal behavior and mesophase characteristics of this compound-based liquid crystals, providing insights into the structure-property relationships.

Future Perspectives and Emerging Research Avenues for Phenyl Nicotinate

Exploration of Novel Therapeutic Applications and Bioactive Profiles